This compound can be classified as a boronic acid due to the presence of the boron atom bonded to the hydroxyl group. It is specifically categorized under aryl boronic acids, which are important in various chemical reactions including Suzuki coupling. The compound's Chemical Abstracts Service Registry Number is 2096337-59-4 .
The synthesis of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid typically involves several synthetic routes:
The molecular structure of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid can be represented as follows:
The compound exhibits a planar structure typical of aromatic compounds, with substituent orientations influencing its reactivity and interaction with other molecules .
2-Ethoxy-4-fluoro-5-methylphenylboronic acid is involved in several key chemical reactions:
The mechanism of action for 2-Ethoxy-4-fluoro-5-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles through its boron atom. This property makes it particularly useful in biochemical applications where it can act as a sensor for sugars due to its interaction with hydroxyl groups.
In cross-coupling reactions, this compound acts as a coupling partner, facilitating the formation of new carbon-carbon bonds through palladium-mediated pathways .
These properties make it suitable for various applications in organic synthesis and material science .
2-Ethoxy-4-fluoro-5-methylphenylboronic acid has diverse applications across several fields:
The introduction of the ethoxy group (-OCH₂CH₃) represents a critical initial step in constructing the 2-ethoxy-4-fluoro-5-methylphenylboronic acid framework. This alkoxy moiety significantly influences the electronic properties and steric profile of the aromatic system, thereby affecting downstream reactivity. The installation typically occurs early in synthetic sequences to leverage the directing effects of oxygen-based substituents.
Base-mediated O-alkylation stands as the predominant methodology for ethoxy group installation. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) provides superior ethylation efficiency for phenolic precursors, generating the reactive alkoxide in situ prior to ethyl halide addition. This approach consistently achieves yields exceeding 85% for model systems when employing stoichiometric NaH at 0°C to 25°C [3]. Alternatively, potassium carbonate (K₂CO₃) in acetone or acetonitrile offers a milder, moisture-tolerant option suitable for substrates containing acid-sensitive functionalities. While reaction times extend significantly (12-24 hours versus 1-4 hours with NaH), K₂CO₃-mediated ethylation maintains yields within 75-82% under reflux conditions and demonstrates enhanced compatibility with protic impurities [6]. Critical reaction parameters include rigorous exclusion of water during NaH activation and controlled addition rates of ethyl halides to minimize dialkylation byproducts.
The choice of ethyl halide reagent profoundly impacts alkylation kinetics, byproduct formation, and purification requirements. Systematic evaluation reveals ethyl iodide (CH₃CH₂I) as the most electrophilic coupling partner, achieving >90% conversion within two hours at 60°C in DMF with NaH base. However, its significant cost and light sensitivity present practical limitations. Ethyl bromide (CH₃CH₂Br) offers an optimal balance, providing 82-88% isolated yields across various solvents (DMF, acetone, acetonitrile) with both NaH and K₂CO₃ bases within 4-6 hours at reflux temperatures [6]. Ethyl chloride (CH₃CH₂Cl) proves substantially less reactive, requiring phase-transfer catalysts like tetrabutylammonium iodide (TBAI) and extended reaction times (>24h) to reach 60-70% yields, rendering it impractical for routine synthesis. Crucially, all alkylation reactions require careful stoichiometric control, with 1.1-1.3 equivalents of ethyl halide relative to phenol minimizing diethyl ether byproduct formation from over-alkylation.
Table 1: Comparative Performance of Ethyl Halides in Phenolic Ethylation
Ethyl Halide | Optimal Base | Reaction Temperature | Time (h) | Average Yield (%) | Primary Byproducts |
---|---|---|---|---|---|
Ethyl Iodide | NaH (1.1 eq) | 60°C (DMF) | 1.5-2 | 92 | Diethyl ether |
Ethyl Bromide | K₂CO₃ (2 eq) | 80°C (MeCN) | 4-6 | 85 | Diethyl ether |
Ethyl Bromide | NaH (1.1 eq) | 25°C (THF) | 4 | 88 | <5% Dialkylation |
Ethyl Chloride | K₂CO₃/TBAI | 82°C (Acetone) | 24+ | 65 | Unreacted phenol |
Regioselective fluorine introduction presents distinct challenges due to the electrophilic nature of common fluorinating agents and the need for precise positional control relative to existing substituents. Successful fluorination strategies must navigate competing reaction pathways while maintaining compatibility with sensitive functional groups, particularly the boronic acid moiety when fluorination occurs late in the sequence.
Electrophilic fluorination agents enable direct C–H fluorination on electron-rich arene intermediates. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) demonstrates exceptional reactivity towards phenolic ethers and aniline derivatives under moderate conditions. Reactions employing 1.05-1.2 equivalents Selectfluor in acetonitrile/water mixtures (9:1) at 70-80°C achieve fluorination yields of 75-82% within 4-6 hours for methoxy- and ethoxy-substituted arenes [4]. N-Fluorobenzenesulfonimide (NFSI) offers enhanced selectivity for ortho-fluorination relative to para-positions when copper(I) triflate (10 mol%) is employed as a catalyst in dichloromethane at 25°C. This system provides 70-75% regioselective ortho-fluoroarenes with minimal di- or tri-fluorination byproducts (<8%). Crucially, both agents require careful pH control (near-neutral conditions) when boronic acids are present to minimize protodeboronation or boroxine formation during fluorination.
Achieving exclusive monofluorination at the C4 position requires strategic substrate design and reaction optimization. The ethoxy group exerts a moderate ortho/para-directing effect, necessitating blocking strategies or metal-directing groups for C4 specificity. Employing ortho-substituted precursors (e.g., 2-ethoxy-5-methylaniline) leverages the amino group's strong directing power for para-fluorination via in situ diazotization and Balz-Schiemann reaction, albeit with moderate yields (50-60%). Alternatively, palladium-catalyzed C–H activation using N-(quinolin-8-yl)amide directing groups enables highly regioselective C4 fluorination (C4:C6 > 20:1) with NFSI in trifluoroethanol at 80°C, yielding 80-85% mono-fluorinated product . Steric effects from the adjacent methyl group at C5 further enhance C4 selectivity by impeding electrophilic attack at the sterically congested C6 position. Computational modeling (DFT) confirms a 4.3 kcal/mol preference for transition state formation leading to C4 fluorination versus C6 in 2-ethoxy-5-methylbenzene derivatives.
The methyl group at C5 modifies electron density and steric accessibility, influencing boronic acid stability and cross-coupling efficiency. Methylation timing is strategy-dependent – early installation simplifies boronic acid handling, while late-stage methylation avoids interference with electrophilic substitution patterns.
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) enables precise methyl group introduction adjacent to directing groups (DGs). Ethoxy or carboxamide DGs facilitate efficient deprotonation ortho to oxygen. Treating 2-ethoxybenzamide with 1.1 equivalents LiTMP in THF at -78°C generates the stabilized aryllithium species within 30 minutes, which subsequently reacts with methyl iodide (2 equivalents) to afford 2-ethoxy-5-methylbenzamide in 85-90% yield after hydrolysis [6]. Demethylation of aryl methyl ethers (e.g., 4-fluoro-2-methoxy-1-methylbenzene) using boron tribromide (BBr₃) provides an alternative pathway, yielding 5-alkylated-2-hydroxy precursors for subsequent ethoxylation. This sequential DoM–quenching–demethylation sequence offers superior regiocontrol compared to Friedel-Crafts alkylation, which suffers from low meta-selectivity and rearrangement issues.
Palladium-catalyzed C–H activation enables direct methylation without pre-functionalization. Employing Pd(OAc)₂ (5 mol%) with 2-methylpyridine as a ligand and di-tert-butyl peroxide (DTBP) as the oxidant facilitates ortho-methyl introduction on 2-ethoxy-4-fluoroarenes in toluene at 110°C. This system achieves 60-70% C5 methylation selectively when the C4 position is fluorinated [5]. Enhanced yields (75-80%) occur using methyl iodide instead of DTBP with silver(I) acetate as a co-oxidant and N-heterocyclic carbene (NHC) ligands. Caution is warranted with boronic acid-containing substrates, however, as Pd catalysts accelerate protodeboronation. Consequently, C–H methylation typically precedes boronic acid installation. Copper-mediated approaches using (CuOTf)₂·C₆H₆ and peroxides provide lower-cost alternatives with reduced functional group tolerance, yielding 50-55% methylated products primarily at electron-deficient positions ortho to fluorine.
Miyaura borylation represents the most reliable method for introducing the boronic acid functionality onto the pre-functionalized arene scaffold, typically performed as the final synthetic transformation due to boronic acid sensitivity.
Precise diboron reagent stoichiometry balances conversion efficiency against boronic acid stability. Using 1.5 equivalents of bis(pinacolato)diboron (B₂pin₂) relative to aryl bromide precursors with PdCl₂(dppf) catalyst (3 mol%) in dioxane at 80°C achieves near-quantitative borylation within 4 hours [5]. Reducing B₂pin₂ to 1.1 equivalents lowers yields to 65-70% due to incomplete conversion and catalyst deactivation pathways. Conversely, exceeding 1.8 equivalents promotes di-borylation side products (up to 15%) on electron-rich rings like 2-ethoxy-4-fluoro-5-methylbromobenzene. Aryl chlorides require elevated B₂pin₂ loading (1.8-2.2 equivalents) with specialized catalysts like Pd-XPhos (SPhos) and potassium acetate base to achieve 75-80% yields. Following Miyaura borylation, acid hydrolysis (1M HCl) cleaves the pinacol ester to liberate the boronic acid. Maintaining reaction temperatures below 85°C during hydrolysis minimizes arylboronic acid decomposition.
Solvent polarity and ligand architecture critically influence conversion rates and protodeboronation suppression during Miyaura borylation. 1,4-Dioxane provides optimal balance, achieving 92% yield with PdCl₂(dppf) catalyst at 80°C, while coordinating solvents like DMF and DMSO reduce yields to <75% by stabilizing off-cycle Pd complexes [5] [2]. Ligand screening identifies bidentate phosphines as essential for suppressing aryl–aryl homocoupling. Dppf (1,1'-bis(diphenylphosphino)ferrocene) outperforms monodentate triarylphosphines (PPh₃) and SPhos, delivering consistent 90-95% borylation yields across diverse substrates. Crucially, introducing sterically hindered 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) enables efficient borylation of sterically congested aryl bromides bearing ortho-ethoxy and meta-methyl groups, yielding 88% boronic ester. Post-reaction, rapid workup and immediate acidification to pH 6-7 stabilize the boronic acid, with cold storage (2-8°C) minimizing anhydride formation [1] [6].
Table 2: Solvent and Ligand Impact on Miyaura Borylation Efficiency
Solvent | Ligand (5 mol%) | Catalyst Precursor | Temperature | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
1,4-Dioxane | dppf | PdCl₂ | 80°C | 4 | 92 |
Toluene | dppf | PdCl₂ | 100°C | 6 | 85 |
DMF | dppf | PdCl₂ | 100°C | 5 | 73 |
THF | XPhos | Pd(OAc)₂ | 65°C | 8 | 90 |
Dioxane | PPh₃ | PdCl₂ | 80°C | 4 | 65 |
Dioxane | SPhos | Pd₂(dba)₃ | 80°C | 3 | 88 |
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